
(Benzylsulfanyl)(chloro)dimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzylsulfanyl)(chloro)dimethylstannane is an organotin compound with the molecular formula C9H13ClSSn It is characterized by the presence of a benzylsulfanyl group, a chloro group, and two methyl groups attached to a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)(chloro)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions: (Benzylsulfanyl)(chloro)dimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced tin species.
Aplicaciones Científicas De Investigación
(Benzylsulfanyl)(chloro)dimethylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin-containing groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (Benzylsulfanyl)(chloro)dimethylstannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall mechanism of action. Specific pathways include:
Coordination with Enzymes: The tin center can inhibit enzyme activity by binding to active sites.
Redox Reactions: The benzylsulfanyl group can participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
(Benzylsulfanyl)(chloro)dimethylstannane can be compared with other organotin compounds, such as:
Trimethyltin Chloride: Similar in structure but lacks the benzylsulfanyl group, leading to different reactivity and applications.
Tributyltin Chloride: Contains butyl groups instead of methyl and benzylsulfanyl groups, resulting in different chemical properties and uses.
Dibutyltin Dichloride: Lacks the benzylsulfanyl group and has different reactivity and applications.
Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in substitution and redox reactions. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
57813-63-5 |
|---|---|
Fórmula molecular |
C9H13ClSSn |
Peso molecular |
307.43 g/mol |
Nombre IUPAC |
benzylsulfanyl-chloro-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.ClH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
Clave InChI |
QZKHLXWVCCTGIU-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(SCC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)

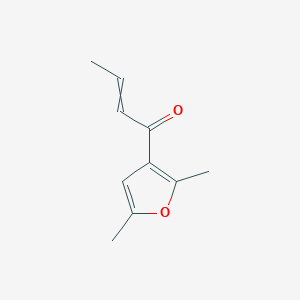
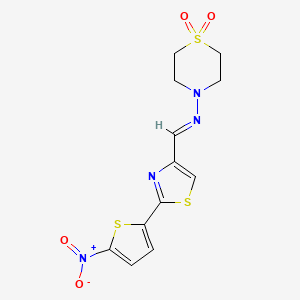
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
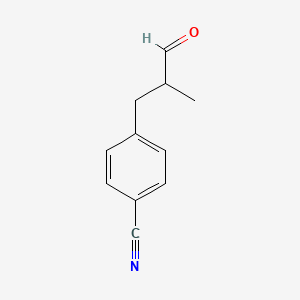
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
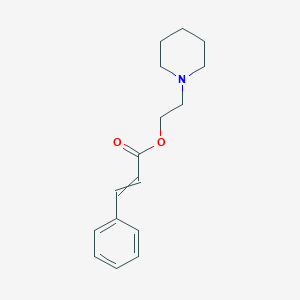
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
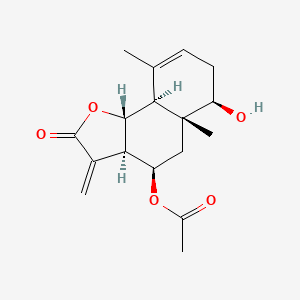
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)



